molecular formula C9H11ClO B1587418 1-(2-Chlorophenyl)propan-1-ol CAS No. 22869-35-8

1-(2-Chlorophenyl)propan-1-ol

Cat. No. B1587418
CAS RN: 22869-35-8
M. Wt: 170.63 g/mol
InChI Key: UBOFXBQTRQSKMY-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.63 g/mol. It is used in the preparation of intermediates .

Scientific Research Applications

Synthesis and Biological Properties

  • Anticonvulsive and Peripheral n-Cholinolytic Activities : 1-(2-Chlorophenyl)propan-1-ol derivatives demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, without exhibiting antibacterial activity. This was observed in a study focusing on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and related compounds (Papoyan et al., 2011).

Antifungal Applications

  • Activity Against Candida Strains : Derivatives of 1-(2-Chlorophenyl)propan-1-ol, specifically 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, exhibited significant antifungal activity against various Candida species. This potential was highlighted in the context of synthesizing and evaluating new antifungal drug candidates (Lima-Neto et al., 2012).

Catalytic Applications

  • Transfer Hydrogenation Catalysts : A study involving the compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride highlighted its use in synthesizing phosphinite ligands, which, in turn, were used to create efficient catalysts for transfer hydrogenation of various ketones (Aydemir et al., 2014).

Photoinduced Reactivity Studies

  • Radical Polymerizations : In the context of photoinduced reactivity, 1-(2-Chlorophenyl)propan-1-ol derivatives, specifically 1,5-diphenylpenta-1,4-diyn-3-one (DPD), have been studied for their effectiveness in initiating radical polymerizations in the presence of hydrogen donors like propan-2-ol (Rosspeintner et al., 2009).

Structural and Spectroscopic Analysis

  • Crystal Structure and Vibrational Studies : Crystal structure and vibrational studies of compounds including 1-(2-Chlorophenyl)propan-1-ol derivatives provide insights into their molecular geometry, electron density distribution, and potential interactions. This is crucial for understanding their physical and chemical properties (Jayasudha et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFXBQTRQSKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402242
Record name 1-(2-Chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)propan-1-ol

CAS RN

22869-35-8
Record name 1-(2-Chlorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Żubrycka, A Kwaśnica, M Haczkiewicz, K Sipa… - Talanta, 2022 - Elsevier
In this work, we have focused on the profiling of 5647 street samples covering marijuana, common and new recreational illicit drugs. All samples were analyzed using gas …
Number of citations: 14 www.sciencedirect.com
Z Xu, R Bo, N Wu, Y Wan, H Wu - Letters in Organic Chemistry, 2011 - ingentaconnect.com
A series of L-proline derived tertiary amino alcohols was used as chiral ligands in the asymmetric addition reaction of Et2Zn to aldehydes. Among these ligands, it was found that ligand …
Number of citations: 2 www.ingentaconnect.com
J Wang, Y Wang, D Liu, W Zhang - Advanced Synthesis & …, 2015 - Wiley Online Library
A ruthenocenyl phosphino‐oxazoline‐ruthenium complex (RuPHOX‐Ru) was applied successfully to the asymmetric hydrogenation of β‐secondary amino ketones, directly affording …
Number of citations: 41 onlinelibrary.wiley.com
M Cakici, M Catir, S Karabuga, S Ulukanli… - Tetrahedron: Asymmetry, 2011 - Elsevier
A series of (1S,1′S)-4,4′-biquinazoline-based primary amines were prepared from natural amino acids via a six-step reaction sequence of protection and condensation followed by …
Number of citations: 24 www.sciencedirect.com
E Sahin, H Kilic - Tetrahedron: Asymmetry, 2011 - Elsevier
A series of chiral sterically constrained tricyclic pyrrolidinyl alcohol ligands were synthesized from the appropriate amino acids, and a comparative study of the activity and selectivity of …
Number of citations: 6 www.sciencedirect.com
WX Zhao, GJ Liu, J Wang, F Li, L Liu - Tetrahedron: Asymmetry, 2016 - Elsevier
A simple method for the synthesis of a MeO-PEG-supported chiral ferrocenyl oxazoline carbinol ligand has been developed. The chiral ligand was successfully applied to the catalytic …
Number of citations: 11 www.sciencedirect.com
NCT Tavares, VRG Cacho, DCS Costa… - Applied …, 2022 - Wiley Online Library
Taking advantage of the opposite chirality of two privileged starting materials, l‐cysteine and d‐penicillamine, a wide range of thiazolidine‐based amino alcohols was synthesized. l‐…
Number of citations: 2 onlinelibrary.wiley.com
J Mao, J Guo - Chirality: The Pharmacological, Biological, and …, 2010 - Wiley Online Library
The chiral amino amide 3 was derived from L‐proline and used for the [RuCl 2 (p‐cymene)] 2 ‐catalyzed asymmetric transfer hydrogenation of prochiral ketones performed in water. …
Number of citations: 27 onlinelibrary.wiley.com
LT Chai, QR Wang, FG Tao - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
Attachment of the proline-derived ligand 5 to two types of polymers, ie aminomethylated polystyrene resin and respectively MeO-PEG, was achieved via a succinyl linkage from the 4-…
Number of citations: 17 www.sciencedirect.com
C Sappino, A Mari, A Mantineo, M Moliterno… - Organic & …, 2018 - pubs.rsc.org
A study aimed at the synthesis and structure optimization of new, efficient, optically active β-amino alcohol ligands with a structure suitable for immobilization on magnetite nanoparticles …
Number of citations: 17 pubs.rsc.org

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